PIM1 vs. PIM2 Biochemical Selectivity Window
The 5-bromo substitution on the pyridine-3-carboxamide scaffold confers a balanced pan-PIM inhibition profile. In the PIM enzyme assay panel disclosed in [1], the 5-bromo analog exhibited PIM1 IC50 of 12 nM and PIM2 IC50 of 38 nM, yielding a PIM2/PIM1 selectivity ratio of approximately 3.2-fold. In contrast, the direct 5-chloro comparator (5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide) showed PIM1 IC50 of 45 nM and PIM2 IC50 of 210 nM, a selectivity ratio of 4.7-fold, indicating that the bromine atom provides tighter PIM2 engagement while preserving low-nanomolar PIM1 potency [1]. The 5-fluoro analog demonstrated weaker inhibition of both isoforms (PIM1 IC50 = 180 nM, PIM2 IC50 > 500 nM), further underscoring the unique halogen-size contribution of bromine [1].
| Evidence Dimension | PIM1 and PIM2 biochemical IC50 values (nM) and isoform selectivity ratio |
|---|---|
| Target Compound Data | PIM1 IC50 = 12 nM; PIM2 IC50 = 38 nM; PIM2/PIM1 ratio = 3.2 |
| Comparator Or Baseline | 5-Chloro analog: PIM1 IC50 = 45 nM, PIM2 IC50 = 210 nM, ratio = 4.7; 5-Fluoro analog: PIM1 IC50 = 180 nM, PIM2 IC50 > 500 nM; Non-brominated parent (H): PIM1 IC50 = 95 nM, PIM2 IC50 = 410 nM |
| Quantified Difference | Target is 3.8-fold more potent on PIM1 and 5.5-fold more potent on PIM2 vs. 5-chloro; 15-fold and >13-fold vs. 5-fluoro; 7.9-fold and 10.8-fold vs. parent H analog |
| Conditions | Recombinant human PIM1 and PIM2 kinase activity assays using ATP at Km concentration; IC50 determined by radiometric filter-binding assay (Incyte PIM enzyme assay panel) [1] |
Why This Matters
The balanced nanomolar PIM1/PIM2 inhibition is essential for pan-PIM tool compound applications in hematologic malignancy cell lines where dual PIM1 and PIM2 targeting is required for antiproliferative activity [1].
- [1] Incyte Holdings Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent US20200405702A1, Table 1: Pim Enzyme Assay Data, published December 24, 2020. View Source
